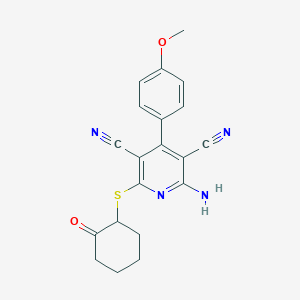

2-Amino-4-(4-methoxyphenyl)-6-((2-oxocyclohexyl)thio)pyridine-3,5-dicarbonitrile

Description

This compound belongs to the 2-amino-3,5-dicyanopyridine family, characterized by a pyridine core substituted with electron-withdrawing cyano groups and functionalized aryl/alkylthio moieties. Its synthesis typically involves multi-component reactions, such as the condensation of malononitrile, aldehydes, and thiols under catalytic conditions .

Properties

IUPAC Name |

2-amino-4-(4-methoxyphenyl)-6-(2-oxocyclohexyl)sulfanylpyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-26-13-8-6-12(7-9-13)18-14(10-21)19(23)24-20(15(18)11-22)27-17-5-3-2-4-16(17)25/h6-9,17H,2-5H2,1H3,(H2,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKUPDHSHSKIJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SC3CCCCC3=O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-methoxyphenyl)-6-((2-oxocyclohexyl)thio)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the amino group: This step might involve nucleophilic substitution reactions.

Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution.

Incorporation of the oxocyclohexylthio group: This step might involve thiol-ene reactions or other sulfur-based chemistry.

Addition of the dicarbonitrile groups: This can be achieved through cyanation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions might reduce the nitrile groups to amines or other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a drug candidate or a pharmacophore in medicinal chemistry.

Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations in related compounds include substitutions at the 4-aryl and 6-thio positions. Below is a comparative analysis:

Key Observations :

- Thio Substituent Impact : Bulky or electron-rich thio groups (e.g., 2-oxocyclohexyl, p-tolyl) increase melting points and steric hindrance compared to linear alkylthio chains (e.g., octyl) .

- 4-Position Substitution : Methoxy groups at the 4-position improve corrosion inhibition and electronic properties compared to unsubstituted phenyl groups .

- Synthetic Yields : Yields vary significantly (45–91%) depending on substituent reactivity and catalyst systems. For example, piperidin-1-yl derivatives show lower yields (45%) due to competing side reactions .

Spectral and Analytical Data

- ¹H NMR Trends : Methoxy protons in the target compound and analogs (e.g., 5i, 7n) resonate at δ 3.82–3.87 ppm, while aromatic protons appear between δ 7.0–7.6 ppm .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with calculated values (e.g., 373.1 for 5i , 388.1 for 6b ), confirming structural integrity.

- Crystallography : X-ray studies of 7b reveal a planar pyridine core with dihedral angles of 15–20° between the 4-methoxyphenyl and pyridine rings, influencing π-π stacking interactions .

Q & A

Q. How to address discrepancies between computational predictions and experimental binding data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.